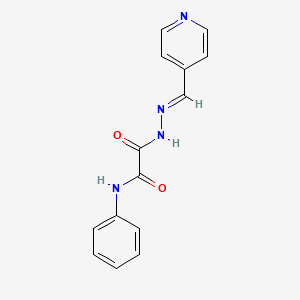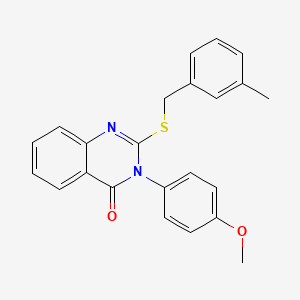
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(3,4-二甲氧基苄叉基)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺是一种复杂的有机化合物,因其在科学研究中的多种应用而闻名。该化合物具有苄叉基肼基部分,这通常与显著的生物活性相关。
准备方法
合成路线和反应条件
N-(2-(2-(3,4-二甲氧基苄叉基)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺的合成通常涉及多步过程。一种常见的合成方法从3,4-二甲氧基苯甲醛与水合肼的反应开始,形成肼基中间体。 该中间体然后在酸性条件下与4-丙氧基苯甲酸乙酯反应,得到最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行,利用连续流动反应器以确保一致的质量和产率。反应条件经过优化以最大限度地提高效率并最小化副产物的生成。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基处,导致形成醌类衍生物。
还原: 肼基部分的还原可以得到相应的肼类衍生物。
取代: 苄叉基可以参与亲电芳香取代反应,从而可以进一步官能化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠或氢化铝锂通常用于还原反应。
取代: 亲电芳香取代可以通过溴或氯化剂等试剂促进。
主要产物
氧化: 醌类衍生物。
还原: 肼类衍生物。
取代: 各种取代的苄叉基衍生物。
科学研究应用
N-(2-(2-(3,4-二甲氧基苄叉基)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医学: 探索其在治疗各种疾病方面的治疗潜力。
工业: 用于开发具有特定性能的新型材料。
作用机制
该化合物主要通过与细胞蛋白和酶的相互作用发挥其作用。苄叉基肼基部分可以与蛋白质上的亲核位点形成共价键,导致酶活性抑制。这种机制在其抗菌和抗癌活性中尤为重要,因为它会破坏重要的细胞过程。
相似化合物的比较
类似化合物
- N,N’-双(3,4-二甲氧基苄叉基)-2,2-二甲基丙烷-1,3-二胺
- N,N’-双(3,4-二甲氧基苄叉基)丁烷-1,4-二胺
- 4-CL-N-(2-(2-(3,4-二甲氧基苄叉基)肼基)羰基)ph)苯磺酰胺
独特之处
N-(2-(2-(3,4-二甲氧基苄叉基)肼基)-2-氧代乙基)-4-丙氧基苯甲酰胺由于其官能团的独特组合而脱颖而出,这些官能团赋予其独特的化学反应性和生物活性。 其丙氧基苯甲酰胺基团增强了其溶解性和生物利用度,使其在各种应用中比其类似物更有效的化合物 .
属性
CAS 编号 |
769148-36-9 |
|---|---|
分子式 |
C21H25N3O5 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H25N3O5/c1-4-11-29-17-8-6-16(7-9-17)21(26)22-14-20(25)24-23-13-15-5-10-18(27-2)19(12-15)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,26)(H,24,25)/b23-13+ |
InChI 键 |
IFSUTBGSELYFEU-YDZHTSKRSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)

![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)

![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)

![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)

![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12024086.png)
